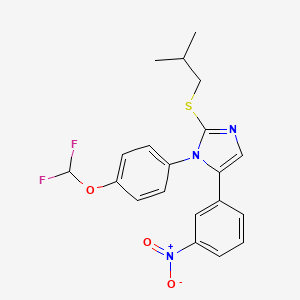![molecular formula C25H22F3N5O2 B2399871 9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1326879-97-3](/img/structure/B2399871.png)
9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, trifluoromethyl ketones are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons . Additionally, pyrazole fused heterocycles can be synthesized via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The trifluoromethyl group could potentially undergo reactions involving nucleophilic substitution or addition, while the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Antibacterial Activity
A study on the synthesis of various pyrazoline and pyrazole derivatives, including structures analogous to the chemical of interest, demonstrates their potential in developing antimicrobial agents. These compounds exhibited significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. The synthesis process involved the reaction of α,β-unsaturated ketones with hydrazinyl benzenesulfonamide hydrochloride and other reagents to produce a series of compounds, some of which showed promising antibacterial and antifungal properties (S. Y. Hassan, 2013).
Heterocyclic Chemistry and Anticancer Activity
Research into the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, incorporating the trifluoromethyl group, has been conducted. These compounds were developed using microwave-assisted synthesis, demonstrating the utility of incorporating the trifluoromethyl group into heterocyclic compounds for potential biological activities. The study underscores the importance of such modifications in medicinal chemistry, particularly in the development of anticancer agents (M. Shaaban, 2008).
Anticancer and Antimicrobial Agents
A notable study involved the design and synthesis of 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. This research highlights the synthesis of compounds using 3-benzyl-2-hydrazinoquinoxaline as a key intermediate, leading to the identification of compounds with broad-spectrum anticancer activity. Some compounds showed high efficacy against leukemia, lung cancer, colon cancer, and other cancer cell lines, alongside significant antimicrobial activity, particularly against P. aeruginosa. This demonstrates the potential of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin derivatives in developing dual-function agents for cancer and bacterial infections (Doaa A E Issa, N. S. Habib, A. A. Wahab, 2015).
Novel Synthesis Approaches and Biological Evaluations
Further studies focus on novel synthetic routes to create fused and non-fused heterocyclic systems, examining their potential biological applications, particularly in anticancer and antimicrobial therapies. This includes the development of pyrimidine-containing heterocycles with significant antioxidant properties, showcasing the diverse applicability of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin derivatives in therapeutic development (M. Salem, Asma Omar Errayes, 2016).
Properties
IUPAC Name |
11-(4-butoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O2/c1-2-3-13-35-20-9-7-18(8-10-20)21-15-22-23-30-33(24(34)31(23)11-12-32(22)29-21)16-17-5-4-6-19(14-17)25(26,27)28/h4-12,14-15H,2-3,13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPDJMKRHVZPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC(=CC=C5)C(F)(F)F)C3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)
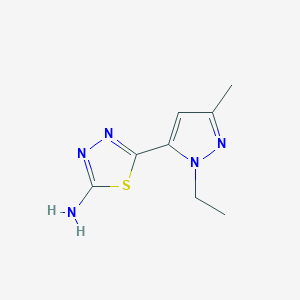

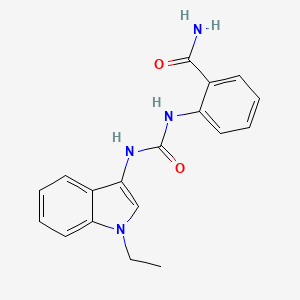
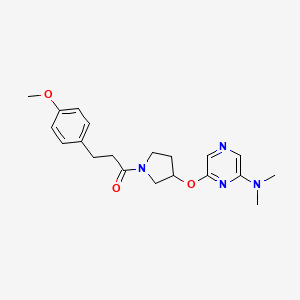

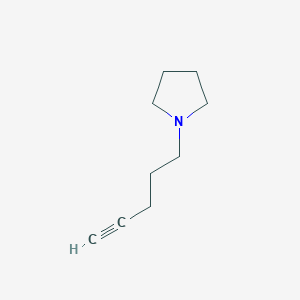



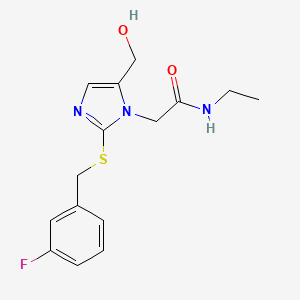
![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)
